Phox-I1

Description

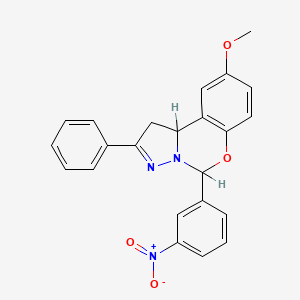

Structure

3D Structure

Properties

IUPAC Name |

9-methoxy-5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-29-18-10-11-22-19(13-18)21-14-20(15-6-3-2-4-7-15)24-25(21)23(30-22)16-8-5-9-17(12-16)26(27)28/h2-13,21,23H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKZDTUTWZFSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Discovery and Rational Design of Phox I1 As a Nox2 Inhibitor

Strategic Application of In Silico Screening and Virtual Ligand Docking Methodologies for Inhibitor Identification

The identification of Phox-I1 as a potential NOX2 inhibitor was achieved through the strategic application of in silico screening and virtual ligand docking methodologies. nih.govresearchgate.net This computational approach involved the development of a platform for virtually screening small molecules capable of interacting with the Rac1-binding interface of p67phox. nih.govresearchgate.netresearchgate.net Structure-based virtual screening was conducted using docking calculations on large libraries of small molecules, such as compounds from the ZINC and University of Cincinnati Drug Discovery Center (UCDDC) libraries. researchgate.net The goal was to identify compounds that could specifically bind to a defined pocket within p67phox that is essential for its interaction with Rac1. nih.govresearchgate.net This process aimed to discover molecules that could abrogate the binding of active Rac1 to p67phox, thereby preventing the subsequent assembly and activation of the NOX2 oxidase complex. nih.govresearchgate.net this compound emerged as a top hit from this virtual screening process. researchgate.net

Design Principles Targeting the Rac1-Binding Interface of p67phox

The rational design approach focused on targeting the interaction between Rac GTPase and the p67phox subunit, a necessary step for NOX2 activation. nih.govmdpi.comnih.govcapes.gov.br Specifically, the strategy aimed to disrupt the binding interface on p67phox that interacts with Rac1. nih.govresearchgate.netnih.gov This interface on p67phox was utilized as the target site for the in silico screening process. nih.gov By designing or identifying small molecules that bind to this site, the intention was to competitively inhibit the interaction between Rac1 and p67phox, thereby preventing the formation of the active NOX2 complex and subsequent ROS production. nih.govmdpi.comprobechem.com

Elucidation of Key Interacting Residues and Binding Site Characteristics

High-resolution structural studies, including X-ray crystallography of the Rac1-GTP/p67phox complex and mutant data, have been instrumental in elucidating the key interacting residues and characteristics of the Rac1-binding site on p67phox. nih.govnih.gov These studies revealed that specific residues on p67phox create a binding pocket crucial for interaction with Rac1-GTP. nih.gov Notably, Arginine residues 38 and 102 of p67phox are reported to border the Rac1 interaction interface. researchgate.netresearchgate.net Rac1 residues, such as T25, N26, and A30 (part of the Thr-Asn-Ala motif in Switch I), are buried upon complex formation and are sandwiched by p67phox Arg38 and Arg102. researchgate.netresearchgate.net Other Rac1 residues participating in the interaction include S22, F28, G30, E31 at the N-terminus, and A159, L160, and Q162 at the C-terminus. nih.gov Mutagenesis studies have confirmed the critical role of residues like R38 of p67phox for Rac1-GTP binding; mutation of this residue disrupted the binding ability of this compound to p67phox. researchgate.net Conversely, a mutation at R188 of p67phox, located outside the critical Rac1-GTP interaction region, did not affect this compound binding. nih.govresearchgate.net These findings highlight the specificity of this compound binding to the Rac1 interaction site on p67phox. researchgate.net

Assessment of Predicted Binding Affinities and Dissociation Constants

Computational studies and subsequent experimental validation assessed the predicted binding affinities and dissociation constants of this compound for p67phox. This compound was found to bind to p67phox with submicromolar affinity. nih.govacs.orgnih.govcapes.gov.br Experimental titration assays using the N-terminus of p67phox showed binding activity to this compound, yielding a dissociation constant (Kd) value of approximately 100 nM. researchgate.net This submicromolar affinity indicates a relatively strong interaction between this compound and its target site on p67phox. nih.gov The ability of this compound to compete with active Rac1 for binding to p67phox was also demonstrated, further supporting its mechanism of action as an inhibitor of the Rac1-p67phox interaction. nih.govresearchgate.net

While specific predicted binding affinity values (e.g., in kcal/mol from docking) for this compound from the initial in silico screening were not detailed in the provided text snippets, the experimental determination of a Kd of ~100 nM provides a key measure of the binding strength achieved through the rational design and computational discovery process. probechem.comresearchgate.net This affinity is consistent with this compound's effectiveness in abrogating Rac1 binding and inhibiting NOX2-mediated superoxide (B77818) production in cellular assays. nih.govprobechem.com

Here is a summary of the binding affinity data:

| Interaction | Method | Value | Reference |

| This compound binding to p67phox | Titration assays (experimental Kd) | ~100 nM | probechem.comresearchgate.net |

| This compound binding to p67phox | General affinity | Submicromolar | nih.govacs.orgnih.govcapes.gov.br |

Molecular Mechanism of Action of Phox I1 in Nox2 Inhibition

Disruption of the Essential Rac1-p67phox Protein-Protein Interaction

A critical step in the activation of the NOX2 complex is the binding of the active, GTP-bound form of the small GTPase Rac1 (or Rac2) to the cytosolic subunit p67phox. nih.govresearchgate.netresearchgate.netnih.gov This interaction facilitates the translocation and assembly of the cytosolic components with the membrane-bound cytochrome b558 (composed of gp91phox and p22phox), which is necessary for electron transfer and superoxide (B77818) production. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Phox-I1 is a rationally designed small molecule inhibitor that targets the interactive site of p67phox with Rac GTPase. nih.govnih.govacs.org Research has demonstrated that this compound binds specifically to p67phox, interfering with its interaction with Rac1-GTP. nih.govresearchgate.netprobechem.com Studies using microscale thermophoresis have shown that this compound can disrupt the binding of p67phox to active Rac1 (Rac1V12) in vitro. nih.gov This specific binding to p67phox, rather than Rac1 itself, highlights this compound's targeted mechanism. nih.gov The disruption of the Rac1-p67phox interaction by this compound effectively abrogates the ability of active Rac1 to bind to p67phox. nih.govresearchgate.net

Consequential Suppression of NOX2 Enzyme Complex Activation

By disrupting the essential interaction between Rac1 and p67phox, this compound prevents the proper assembly of the functional NOX2 enzyme complex at the cell membrane. nih.govresearchgate.netreading.ac.uk This disruption in complex formation directly leads to the suppression of NOX2 enzymatic activity and, consequently, a reduction in the production of reactive oxygen species, primarily superoxide. nih.govresearchgate.netprobechem.com

Studies in both human and murine neutrophils have shown that this compound is effective in inhibiting NOX2-mediated superoxide production in a dose-dependent manner. nih.govprobechem.comresearchgate.net For instance, this compound has been shown to suppress fMLP-induced ROS production in human neutrophils with an IC50 of approximately 8 µM. nih.govresearchgate.net In differentiated HL-60 cells, this compound also inhibited fMLP-induced ROS production dose-dependently. nih.govresearchgate.net

Data demonstrating the dose-dependent inhibition of fMLP-induced ROS production by this compound in human neutrophils is presented below:

| This compound Concentration (µM) | fMLP-induced ROS Production (% of control) |

| 0 | 100 |

| ~8 | 50 (IC50) |

| Higher | Lower |

Note: Data is representative and based on reported IC50 values and dose-response trends. nih.govresearchgate.net

This inhibition is a direct consequence of the compound's ability to interfere with the Rac1-p67phox interaction, a necessary step for the activation of the NOX2 oxidase complex. nih.govresearchgate.net

Characterization of this compound's Specificity Profile

Characterizing the specificity of an inhibitor is crucial to understand its potential therapeutic applications and minimize off-target effects. This compound has been evaluated for its selectivity against other NOX isoforms and other ROS-generating enzymes. nih.govacs.orgresearchgate.netresearchgate.netnih.gov

The NADPH oxidase family consists of several isoforms (NOX1-5, DUOX1-2), each with distinct tissue distribution, regulatory mechanisms, and roles. nih.govmdpi.com Achieving selectivity for a particular isoform is important for targeted therapy. This compound has demonstrated selectivity for NOX2. nih.govresearchgate.net

Studies have shown that this compound does not inhibit ROS production mediated by constitutively active NOX4 in primary murine neutrophils. nih.govresearchgate.net This suggests that this compound's inhibitory effect is specific to NOX2 and does not extend to NOX4, which has different activation mechanisms and does not rely on the Rac1-p67phox interaction in the same manner as NOX2. acs.orgmdpi.comnih.gov

Beyond the NOX family, other enzymes contribute to cellular ROS production, including xanthine (B1682287) oxidase and glucose oxidase. acs.orgphysiology.orgahajournals.org To confirm the specificity of this compound to the NOX2 pathway, its effects on these alternative ROS sources have been investigated. nih.govnih.govacs.orgresearchgate.netresearchgate.net

Experimental data indicates that this compound does not affect the ROS production mediated by xanthine oxidase. nih.govacs.orgresearchgate.netnih.gov Similarly, this compound has been shown to have no inhibitory effect on ROS generated exogenously by glucose oxidase in in vitro assays. nih.govresearchgate.netnih.gov These findings underscore this compound's specificity for the NOX2 complex and its mechanism of action, as it does not interfere with the catalytic activity of these unrelated enzymes. nih.govresearchgate.netnih.gov

NOX2 can be activated through different signaling pathways depending on the stimulus. Two commonly used stimuli in research are formyl-methionyl-leucyl-phenylalanine (fMLP) and phorbol (B1677699) myristate acetate (B1210297) (PMA). fMLP typically activates NOX2 through a pathway that is highly dependent on Rac and PI3K signaling, leading to the phosphorylation and translocation of cytosolic subunits. nih.govmdpi.com PMA, a direct activator of protein kinase C (PKC), can activate NOX2 through a pathway that may bypass certain upstream signaling events, including the strict requirement for the Rac-p67phox interaction in some contexts, although PKC also phosphorylates p47phox which is crucial for assembly. mdpi.comashpublications.org

This compound has demonstrated differential inhibitory effects on ROS production induced by these different stimuli. nih.govnih.govresearchgate.netnih.gov this compound effectively suppresses fMLP-induced ROS production in neutrophils, consistent with its mechanism of disrupting the Rac-p67phox interaction, which is critical in the fMLP-mediated pathway. nih.govresearchgate.netnih.gov In contrast, this compound has shown no inhibitory effect on PMA-induced ROS production in human neutrophils. nih.govresearchgate.netnih.gov This differential inhibition suggests that the fMLP-Rac-p67phox axis represents a pathway for NOX2 activation that is specifically targeted by this compound, and this pathway may operate independently, at least in part, from the pathway activated by PMA. nih.govresearchgate.net This aligns with previous studies indicating that fMLP and PMA can induce superoxide generation through distinct pathways. nih.govresearchgate.net

The differential effect of this compound on fMLP- and PMA-induced ROS production is summarized below:

| Stimulus | This compound Effect on ROS Production | Implication |

| fMLP | Inhibits | Targets Rac-p67phox-dependent pathway |

| PMA | No Inhibition | Does not target PMA-induced pathway |

Note: This table reflects the reported observations regarding this compound's differential inhibition. nih.govresearchgate.netnih.gov

This specificity profile, particularly the selective inhibition of fMLP-induced ROS production and lack of effect on other ROS sources and NOX4, highlights this compound as a valuable tool for studying the specific role of the Rac-p67phox axis in NOX2 activation and associated pathologies. nih.govresearchgate.netnih.gov

Pharmacological and Biological Efficacy of Phox I1 in Cellular and Organismal Contexts

Attenuation of Reactive Oxygen Species (ROS) Generation

Phox-I1 has been shown to effectively attenuate the production of reactive oxygen species, a key process in inflammatory responses and host defense. This attenuation has been observed across different cellular models, including primary immune cells and differentiated cell lines.

Efficacy in Human and Murine Neutrophils

Studies have demonstrated that this compound is effective in inhibiting ROS production in both primary human and murine neutrophils. The NADPH oxidase enzyme complex, NOX2, is the primary source of ROS in neutrophils and plays a key role in inflammation. sigmaaldrich.comguidetomalariapharmacology.org this compound has been shown to inhibit NOX2-mediated superoxide (B77818) production in these cells in a dose-dependent manner. sigmaaldrich.com

In primary murine neutrophils stimulated with fMLP, this compound treatment resulted in a dose-dependent inhibition of ROS production. sigmaaldrich.comguidetomalariapharmacology.org Similarly, in primary human neutrophils, this compound suppressed fMLP-induced ROS production dose-dependently, with an IC50 of approximately 8 μM based on a one-site competition model. sigmaaldrich.comguidetomalariapharmacology.org At a concentration of 20 μM, this compound was able to attenuate ROS production in human neutrophils similarly to 100 μM DPI or 100 μM NSC23766, and slightly more efficiently than 5 mM NAC. sigmaaldrich.comguidetomalariapharmacology.org

These findings indicate that this compound can efficiently inhibit ROS production in the micromolar range in both human and murine neutrophils. sigmaaldrich.comguidetomalariapharmacology.org Importantly, this compound did not affect exogenous glucose oxidase-produced ROS or PMA-induced ROS production, suggesting its specificity for pathways involving the fMLP-Rac-p67phox axis rather than acting as a general antioxidant or inhibiting all NOX2 activation pathways. sigmaaldrich.comguidetomalariapharmacology.org

| Cell Type | Stimulus | Assay Method | This compound IC50 (approx.) | Comparison to other Inhibitors (at 20 μM this compound) |

| Primary Human Neutrophils | fMLP | Luminol (B1675438) Chemiluminescence | ~8 μM | Similar to 100 μM DPI/NSC23766, more efficient than 5 mM NAC sigmaaldrich.comguidetomalariapharmacology.org |

| Primary Murine Neutrophils | fMLP | DCFDA/FACS | Not specified IC50 | Inhibition comparable to 100 μM DPI sigmaaldrich.comguidetomalariapharmacology.org |

Responsiveness in Differentiated HL-60 Cells

This compound's ability to inhibit ROS production has also been evaluated in differentiated HL-60 cells, a widely used model for neutrophil-like cells. This compound was effective in inhibiting ROS production in fMLP-stimulated differentiated HL-60 cells. sigmaaldrich.comguidetomalariapharmacology.org A dose-titration series in differentiated HL-60 cells showed that optimal cellular response to this compound for ROS inhibition was achieved at doses of 10 μM, with an IC50 of approximately 3 μM. sigmaaldrich.comguidetomalariapharmacology.org

Comparison studies in differentiated HL-60 cells showed that this compound, at 20 μM, attenuated ROS production similarly to 100 μM DPI or 100 μM NSC23766 and slightly more efficiently than 5 mM NAC. sigmaaldrich.comguidetomalariapharmacology.org This further supports this compound's efficacy in a relevant cellular model.

Modulation of Rac1-Dependent Cellular Signaling Pathways

This compound exerts its effects by specifically targeting a key interaction within the Rac1 signaling pathway, thereby modulating downstream cellular events dependent on this interaction.

Impact on Downstream Effectors of Rac1 Activity

This compound is designed to target the interactive site of p67phox with Rac GTPase, a necessary step for NOX2 activation. sigmaaldrich.com this compound binds to p67phox with submicromolar affinity and abrogates Rac1 binding. sigmaaldrich.com This specific interaction disruption is central to its mechanism.

To assess the biochemical specificity of this compound on the effector pathways of active Rac1, studies were conducted using undifferentiated HL-60 cells. Immunoblot analysis of cell lysates showed that this compound treatment did not affect the levels of phosphorylated Pak, another downstream effector of Rac1. sigmaaldrich.com This contrasts with the Rac inhibitor NSC23766, which abrogated phosphorylated Pak levels. sigmaaldrich.com This finding suggests that this compound is specific for the p67phox signaling arm of Rac-GTP, as opposed to inhibiting Rac-GTP signaling in general. sigmaaldrich.com Targeting the interaction between Rac1 and p67phox specifically prevents the activation of the NOX2 oxidase. sigmaaldrich.com

Furthermore, this compound does not act as a general scavenger of ROS. sigmaaldrich.com Unlike the ROS scavenger NAC, this compound does not affect superoxide levels that have already been produced. sigmaaldrich.com This specificity is consistent with its lack of inhibitory effect on glucose oxidase-induced ROS. sigmaaldrich.com

Therapeutic Relevance in Preclinical Disease Models

The ability of this compound to regulate NOX2 activity and subsequent ROS production highlights its potential therapeutic relevance, particularly in conditions characterized by excessive inflammation.

Anti-Inflammatory Effects through NOX2 Regulation

The NOX2 enzyme complex is a significant contributor to reactive oxygen species production in neutrophils and is recognized as a key mediator of inflammation. sigmaaldrich.comneobioscience.com By targeting the interaction between Rac1 and p67phox, this compound effectively inhibits NOX2 activation and the resulting superoxide production. sigmaaldrich.comneobioscience.com This mechanism underlies its anti-inflammatory effects.

Studies suggest the potential utility of Phox-I class inhibitors in NOX2 oxidase inhibition. sigmaaldrich.com The rational design of this compound to target the Rac GTPase - p67phox signaling axis represents an approach to inhibiting inflammation. sigmaaldrich.com In laboratory tests involving human blood cells, leukemic cells (differentiated HL-60), and mouse blood cells, this compound successfully blocked p67phox binding with Rac. neobioscience.com This blockage led to the shutdown of ROS production in a dose-dependent manner without causing detectable toxicity in the cells. neobioscience.com

Preclinical investigations, including unpublished test results in mouse models of lung inflammation, have indicated that Phox-I lead compounds are effective in blocking neutrophil-mediated inflammation and damage. neobioscience.com This demonstrates the potential of this compound and similar compounds in ameliorating inflammatory responses in a preclinical setting. Targeting the Rac1-p67phox interaction is proposed as a strategy with potential protective effects in various human diseases where this pathway contributes to pathology. uni.lu

Anti-Thrombotic Potential via Platelet Activation Suppression and ROS Reduction

This compound has demonstrated significant anti-thrombotic potential, largely attributed to its ability to suppress platelet activation and reduce reactive oxygen species (ROS) generation. The compound functions as an inhibitor of NOX2, specifically targeting the interactive site between p67phox and Rac GTPase. nih.gov This interaction is critical for the assembly and activation of the NOX2 enzyme complex, which is a major source of ROS in platelets. nih.govnih.gov

Studies have shown that treating platelets with this compound effectively prevents NOX2 activation and subsequent ROS generation. This inhibition leads to a suppression of key markers of platelet activation, including the release of P-selectin, the secretion of ATP, and platelet aggregation. The reduction in ROS generation by this compound is dependent on the inhibition of the Rac1-p67phox interaction. nih.gov

Experimental data supports the efficacy of this compound in attenuating ROS production in platelets stimulated by agonists such as thrombin and collagen-related peptide (CRP). nih.gov For instance, incubation of human platelets with this compound inhibited thrombin-induced ROS generation. nih.gov Similarly, this compound was shown to attenuate CRP-induced ROS generation in human platelets. These findings suggest this compound as a potential therapeutic approach for anti-thrombotic therapy by mitigating oxidative stress-mediated platelet activation.

Table 1 summarizes key findings regarding this compound's effects on platelet activation and ROS reduction.

| Effect | Mechanism Involved | Observed Outcome | Source |

| Inhibition of Platelet Activation | Suppression of NOX2 activation | Prevention of P-selectin release, ATP secretion, and platelet aggregation | |

| Reduction of ROS Generation | Targeting Rac1-p67phox interaction | Inhibition of thrombin- and CRP-induced ROS in human platelets | nih.gov |

| Prevention of NOX2 Activation in Platelets | Binding to p67phox, abrogating Rac1 binding | Reduced ROS generation and downstream platelet activation markers |

Proposed Anti-Cancer Activities, Including Induction of Apoptosis in Cell Culture

Research suggests that this compound may possess anti-cancer activities, including the induction of apoptosis in cell culture. One study indicates that this compound has been shown to exert anti-cancer effects on cells in culture, leading to apoptosis.

Apoptosis, or programmed cell death, is a fundamental biological process crucial for development, tissue homeostasis, and the elimination of damaged or harmful cells, including cancer cells. The induction of apoptosis is a common target for cancer therapies. While the precise mechanisms by which this compound induces apoptosis in cancer cells in culture require further detailed investigation, its role as a NOX2 inhibitor and its influence on ROS levels may be implicated. ROS can play complex roles in cancer, sometimes promoting cell survival and proliferation, and at other times inducing cell death, including apoptosis, depending on the cellular context and the level of oxidative stress.

Further research is needed to fully elucidate the scope and mechanisms of this compound's proposed anti-cancer effects and its ability to induce apoptosis across various cancer cell types in vitro.

Implications in Cardiovascular Pathologies, such as Cardiac Hypertrophy

This compound has implications in cardiovascular pathologies, particularly in the context of cardiac hypertrophy. Cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for heart failure and other adverse cardiovascular events.

One study suggests that this compound is a potential therapeutic agent for cardiac hypertrophy and coronary heart diseases. Interestingly, the same source also reports that this compound has been shown to cause cardiac hypertrophy in knockout mice through a redox signal originating from the oxidases it activates. This seemingly contradictory finding highlights the complex role of NOX-derived ROS in cardiac remodeling.

NADPH oxidases, including NOX2, and the ROS they produce are known to play important roles in the development and progression of cardiac hypertrophy. The translocation of cytoplasmic regulatory subunits of NADPH (such as p47phox, p67phox, and Rac1) to the plasma membrane is essential for oxidase activation and subsequent ROS production in pathological cardiac hypertrophy. Inhibition of NOX activity has been shown to reduce ROS production and inhibit myocardial hypertrophy.

The dual implication of this compound in cardiac hypertrophy, being proposed as a therapy while also reported to induce hypertrophy in a specific model, underscores the need for further investigation into the precise conditions and mechanisms governing its effects on the heart.

Influence on Mechanisms of Drug and Radio-Resistance

This compound's role as a Rac1-effector inhibitor suggests a potential influence on mechanisms of drug and radio-resistance in cancer. Rac1, a small GTPase, is involved in various cellular processes, including those that contribute to cancer cell survival, proliferation, and resistance to therapy.

Inhibitors targeting Rac1 or its interactions have shown promise in impacting drug and radio-resistance mechanisms. This compound was developed as a Rac1-effector inhibitor, employing a similar approach to other compounds that have demonstrated effects on Rac1-regulated cancer cell events, including those related to resistance.

Rac1 activation has been implicated in conferring resistance to chemotherapy and radiotherapy in various cancer types, including head and neck squamous cell carcinoma (HNSCC). Mechanisms by which Rac1 contributes to resistance can include its role in regulating apoptosis, mediating DNA damage response pathways, and influencing cellular signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, which promote cell survival after irradiation.

By inhibiting the interaction of Rac1 with p67phox, this compound may interfere with NOX2-dependent ROS production, which can impact cellular responses to chemotherapy and radiotherapy. While the direct influence of this compound on drug and radio-resistance requires further specific investigation, its established mechanism of action as a Rac1-effector inhibitor provides a rationale for exploring its potential in overcoming therapeutic resistance in cancer.

Table 2 provides a summary of the proposed implications of this compound in cancer and resistance mechanisms.

| Area of Implication | Proposed Role / Mechanism | Relevant Findings | Source |

| Anti-Cancer Activities | Induction of apoptosis in cell culture | This compound shown to have anti-cancer effects and induce apoptosis in cultured cells. | |

| Drug and Radio-Resistance | Inhibition of Rac1-p67phox interaction, potentially impacting Rac1-mediated resistance pathways | This compound is a Rac1-effector inhibitor; Rac1 involved in drug and radio-resistance through various mechanisms. |

Structure Activity Relationship Sar Studies and Rational Development of Phox I1 Analogs

Initial Structure-Activity Relationship Insights from Phox-I1

Initial investigations into the SAR of this compound provided crucial insights into the key molecular features necessary for its inhibitory activity. This compound was identified through rational design and an in silico screen as a small molecule that targets the interactive site of p67(phox) with Rac GTPase, a critical step in the activation of the NOX2 enzyme complex. nih.govnih.gov

The binding of this compound to p67(phox) is characterized by a submicromolar affinity, with a dissociation constant (Kd) of approximately 100 nM. nih.govresearchgate.net This high-affinity binding is crucial for its ability to abrogate the binding of Rac1. nih.gov Molecular modeling and mutagenesis studies have revealed that the two nitro groups of this compound play a significant role in its interaction with p67(phox). These groups are predicted to form hydrogen bonds with key arginine residues, specifically Arg38 and Arg102, within the Rac1 binding pocket of p67(phox). nih.gov The importance of this interaction is underscored by the observation that mutagenesis of Arg38 disrupts the binding of this compound to p67(phox). nih.govresearchgate.net

Early analog screenings further clarified the SAR of the this compound scaffold. It was determined that the bare molecular scaffold of this compound possesses little to no intrinsic activity, highlighting the importance of its substituent groups for biological function. researchgate.net The initial SAR profiles allowed for the classification of early analogs into two main groups: those more structurally similar to this compound and those resembling the second-generation inhibitor, Phox-I2. researchgate.net While the SAR for the this compound-like compounds was not extensively defined in early studies, it was noted that the "north phenyl ring" could be a potential site for adding substituents to enhance physical properties. researchgate.net Furthermore, initial studies on analogs where the nitro groups were absent demonstrated that some level of activity could be retained, although with significantly reduced potency. researchgate.net

| Structural Feature of this compound | Role in Activity | Supporting Evidence |

|---|---|---|

| Two Nitro Groups | Key for high-affinity binding to p67(phox) | Predicted hydrogen bonding with Arg38 and Arg102 nih.gov |

| Molecular Scaffold | Provides the basic structure but has low intrinsic activity | Analog studies showed the bare scaffold is inactive researchgate.net |

| North Phenyl Ring | Potential site for modification to improve properties | Identified as a region for substituent addition researchgate.net |

Design and Characterization of Second-Generation Inhibitors (e.g., Phox-I2)

Building on the initial SAR insights from this compound, a second generation of inhibitors was designed and characterized, with Phox-I2 emerging as a notable example. nih.gov The primary goals for the development of these new analogs were to enhance potency, improve pharmacological properties such as solubility, and address potential toxicological concerns associated with the nitro groups present in this compound. researchgate.netnih.gov

A significant driver in the development of Phox-I2 was the need for a more soluble derivative of this compound. nih.gov Poor solubility can be a major obstacle in drug development, limiting bioavailability and therapeutic application. The modifications leading to Phox-I2 successfully addressed this issue, resulting in a compound with improved solubility characteristics. nih.gov While specific solubility values are not extensively reported in the primary literature, the characterization of Phox-I2 as a "more soluble derivative" indicates a key improvement over the parent compound. nih.gov This enhancement in a crucial pharmacological property represents a significant step forward in the development of Phox-I class inhibitors for potential therapeutic use.

A major focus of the medicinal chemistry optimization of second-generation inhibitors was the replacement of the nitro groups. researchgate.net Nitroaromatic compounds can be associated with toxicological issues due to their potential for metabolic reduction to reactive intermediates that can cause cellular damage. researchgate.net To mitigate this risk, analogs of Phox-I2 were synthesized where each nitro group was replaced. researchgate.net These modifications were part of a broader effort to understand the necessity of these groups for the compound's activity. researchgate.net

Interestingly, the removal of the nitro groups, while aimed at improving the safety profile, resulted in a significant reduction in potency. researchgate.net This finding confirmed the importance of the nitro groups for the high-affinity interaction with p67(phox), as suggested by the initial SAR studies.

In addition to nitro group replacement, other structural modifications were explored. For instance, the addition of an extra aromatic ring was investigated to create compounds that were more "this compound like." researchgate.net A clear SAR pattern emerged from the analysis of Phox-I2 and its analogs, where specific structural changes led to predictable effects on biological activity. researchgate.net

| Structural Modification | Rationale | Impact on Biological Activity/Safety |

|---|---|---|

| Nitro Group Replacement | Reduce potential for toxicity researchgate.net | Significantly reduced potency researchgate.net |

| Aromatic Ring Addition | Create more "this compound like" structures and explore SAR researchgate.net | Contributed to a clearer understanding of the SAR for Phox-I2-like compounds researchgate.net |

Comparative Analysis of Efficacy and Selectivity Among Phox-I Class Inhibitors

Comparative studies of this compound and its analogs, particularly Phox-I2, have demonstrated their efficacy and selectivity as inhibitors of the NOX2 complex. Both this compound and Phox-I2 effectively suppress NOX2-mediated superoxide (B77818) production in a dose-dependent manner in various cell types, including human and murine neutrophils. nih.govresearchgate.net

Phox-I2 has been characterized as a potent inhibitor of NOX2 with an IC50 value of approximately 1 µM. nih.gov It exhibits high affinity for its target, p67(phox), with a reported Kd of around 150 nM. medchemexpress.com This potent activity is coupled with a high degree of selectivity. Both this compound and Phox-I2 have been shown to be specific for the NOX2 enzyme, with no inhibitory effects observed on xanthine (B1682287) oxidase or on cells overexpressing NOX4. researchgate.netnih.gov The lack of activity against NOX4 is consistent with their mechanism of action, as NOX4 activation is independent of Rac1. nih.gov

In a comparative study involving different NOX inhibitors, Phox-I2, a selective NOX2 inhibitor, was shown to partially protect against high glucose and palmitate-induced cell death in human islets, whereas the NOX1 selective inhibitor ML171 had no protective effect in this model. researchgate.netresearchgate.net This finding further highlights the specific activity of Phox-I2 on the NOX2 isoform.

| Inhibitor | Target | Potency (IC50/Kd) | Selectivity Profile |

|---|---|---|---|

| This compound | p67(phox)-Rac1 interaction (NOX2) | Kd: ~100 nM for p67(phox) nih.govresearchgate.net | Selective for NOX2; no inhibition of xanthine oxidase or NOX4 researchgate.net |

| Phox-I2 | p67(phox)-Rac1 interaction (NOX2) | IC50: ~1 µM for NOX2 nih.gov; Kd: ~150 nM for p67(phox) medchemexpress.com | Selective for NOX2; no inhibition of xanthine oxidase or NOX4 nih.gov |

Advanced Methodologies and Computational Approaches Applied in Phox I1 Research

Refined In Silico Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

In silico methods, such as molecular docking and molecular dynamics simulations, played a foundational role in the identification and characterization of Phox-I1. Rational design and virtual screening were performed to identify small molecules capable of specifically interacting with the Rac1 binding pocket of p67phox. nih.govresearchgate.net The crystal structure of the p67phox-Rac1 complex (PDB code 1E96) was utilized to build the model of the p67phox receptor for docking simulations. nih.gov These simulations aimed to predict how this compound binds to p67phox and potentially abrogates the interaction with active Rac1, thereby inhibiting NOX2 activation. nih.govresearchgate.net

Biophysical Techniques for Quantitative Binding Affinity Determination (e.g., Microscale Thermophoresis)

Biophysical techniques are essential for quantitatively measuring the binding affinity between this compound and its target protein, p67phox. Microscale Thermophoresis (MST) has been employed to assess this interaction. MST measures the movement of molecules along a temperature gradient, which can change upon ligand binding, allowing for the determination of dissociation constants (Kd). nih.govmdpi.com Using MST, the N-terminal 200 amino acid region of recombinant p67phox, which is necessary for Rac1-GTP interaction, was shown to bind this compound with a Kd of approximately 100 nM. nih.govresearchgate.net This submicromolar affinity indicates a relatively strong interaction between this compound and its intended target. nih.gov

Advanced Cellular Assays for Reactive Oxygen Species Measurement (e.g., H2-DCFDA Fluorescence, Luminol (B1675438) Chemiluminescence)

Cellular assays are critical for evaluating the functional impact of this compound on ROS production in relevant cell types. Various methods have been utilized, including H2-DCFDA fluorescence and luminol chemiluminescence. nih.govresearchgate.net

H2-DCFDA Fluorescence: This assay uses the cell-permeable dye H2-DCFDA, which is oxidized by ROS into fluorescent DCF. The increase in fluorescence intensity is measured, often by flow cytometry (FACS), to quantify intracellular ROS levels. nih.govresearchgate.netresearchgate.net this compound has been shown to dose-dependently inhibit fMLP-induced ROS production in differentiated HL-60 cells using the DCFDA assay. nih.govresearchgate.netresearchgate.net

Luminol Chemiluminescence: Luminol is a chemiluminescent probe that emits light upon oxidation by ROS, particularly superoxide (B77818). This method is used to measure extracellular or intracellular ROS production. The efficacy of this compound in inhibiting fMLP-induced ROS production in primary human neutrophils has been validated using the luminol chemiluminescence assay. nih.govresearchgate.net this compound suppressed ROS production dose-dependently in this assay, with an IC50 of approximately 8 µM in human neutrophils. nih.gov

These assays have demonstrated that this compound can efficiently inhibit ROS production in the micromolar range in both human and murine neutrophils. nih.gov For instance, concentrations of 10 µM and 20 µM of this compound were found to inhibit ROS production in primary murine neutrophils nearly as effectively as 100 µM of the broad NADPH oxidase inhibitor DPI. nih.govresearchgate.net

Table 1: Summary of this compound ROS Inhibition Data

| Cell Type | Assay | Stimulus | IC50 (approx.) | Reference |

| Human Neutrophils | Luminol Chemiluminescence | fMLP | 8 µM | nih.gov |

| Differentiated HL-60 cells | H2-DCFDA Fluorescence (FACS) | fMLP | 3 µM | researchgate.net |

| Murine Neutrophils | H2-DCFDA Fluorescence | fMLP | 10-20 µM effective | nih.govresearchgate.net |

Site-Directed Mutagenesis Studies to Delineate Critical Residues in Target Proteins (e.g., p67phox R38)

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in protein function and interaction. In the context of this compound research, mutagenesis studies have been performed on p67phox to delineate critical residues involved in its interaction with this compound and Rac1-GTP. nih.govresearchgate.net

Specifically, mutagenesis of the R38 residue of p67phox, which is known to be critical for Rac1-GTP binding, was performed. nih.govresearchgate.net Experiments using MST showed that this mutation disrupted the binding ability of this compound to p67phox. nih.govresearchgate.net As a control, a mutation at residue R188 of p67phox, located outside the region critical for interaction with Rac1-GTP, did not affect this compound binding. nih.govresearchgate.net These findings support that this compound binds to the Rac1 interactive site of p67phox and interferes with the Rac1-GTP interaction. nih.gov

Future Directions and Translational Perspectives for Phox I1 Research

Comprehensive Elucidation of Isoform Selectivity Across All NOX and DUOX Enzymes

A critical area for future research involves a comprehensive evaluation of Phox-I1's selectivity across the entire family of NOX and DUOX enzymes. While this compound was identified as a NOX2 inhibitor that disrupts the Rac1-p67phox interaction, understanding its activity profile against other NOX isoforms (NOX1, NOX3, NOX4, NOX5) and DUOX enzymes (DUOX1, DUOX2) is essential. nih.govnih.govmdpi.com Different NOX and DUOX isoforms have distinct structures, activation mechanisms, and roles in various physiological and pathological processes. nih.govmdpi.comahajournals.orgfrontiersin.org

Current research indicates that this compound primarily targets the interaction site of p67phox with Rac GTPase, which is specific to the NOX2 complex. tandfonline.comaacrjournals.orgnih.gov NOX1 and NOX3 also require Rac and cytosolic factors (NOXA1 and NOXO1, homologous to p67phox and p47phox, respectively) for activation, while NOX4 is constitutively active with p22phox, and NOX5 and DUOX are activated by calcium. nih.govnih.govmdpi.comahajournals.orgfrontiersin.org Although p47phox and p67phox can functionally substitute for NOXO1 and NOXA1 in activating NOX1 and NOX3 in vitro, suggesting some lack of absolute specificity in interactions, a detailed assessment of this compound's impact on the activation of each individual isoform is necessary to determine potential off-target effects or unexpected inhibitory profiles. mdpi.com

Future studies should employ a range of in vitro assays utilizing isolated enzyme components or cell lines expressing specific NOX/DUOX isoforms to precisely quantify the inhibitory constant (IC50) of this compound for each enzyme. nih.gov This will provide a clear picture of its selectivity profile and help determine if this compound or its optimized analogs can be developed as isoform-selective inhibitors, which are highly desirable for targeting specific disease pathways with minimal side effects.

Continued Optimization of this compound Analogs for Improved Therapeutic Profiles and "Drug-Likeness"

The initial identification of this compound provided a proof of principle for targeting the Rac1-p67phox interaction to inhibit NOX2-mediated ROS production. nih.gov Subsequent research has already explored this compound analogs, such as Phox-I2, which demonstrated improved or similar cellular ROS inhibitory activity and higher affinity binding to the p67phox target compared to this compound. researchgate.netnih.gov Phox-I2 also showed improved solubility. nih.gov

Continued optimization of this compound analogs is a critical future direction to enhance their therapeutic profiles and "drug-likeness." This involves structure-activity relationship (SAR) studies to identify chemical modifications that can improve potency, selectivity, solubility, metabolic stability, and pharmacokinetic properties. researchgate.netnih.gov The goal is to develop compounds that are more suitable for in vivo administration and ultimately for clinical use.

Rational design approaches, including virtual screening and analysis of related analogs, have proven valuable in the identification and optimization of this compound derivatives. researchgate.net Future efforts should leverage advanced computational modeling and medicinal chemistry techniques to design and synthesize novel analogs with finely tuned properties. Evaluating these analogs in a range of in vitro assays will be crucial to select candidates with improved characteristics for further preclinical development.

Exploration of Novel Therapeutic Applications and Disease Indications

Given the involvement of NOX-derived ROS in the pathogenesis of numerous diseases, exploring novel therapeutic applications and disease indications for this compound and its optimized analogs is a significant future direction. tandfonline.commdpi.comnih.govresearchgate.net While initial research has focused on the role of NOX2 in inflammation and ROS production in neutrophils, the broader implications of inhibiting the Rac1-p67phox axis extend to other conditions. tandfonline.comaacrjournals.orgmdpi.com

Potential areas for exploration include cardiovascular diseases, where Rac1 and NOX2-mediated ROS contribute to disease progression through effects on endothelial permeability, smooth muscle cell migration, and leukocyte migration. tandfonline.com this compound has shown promise in preventing NOX2 activation, ROS generation, and platelet activation, suggesting its potential as an antithrombotic therapy. mdpi.com

Cancer is another significant area, as aberrant Rac1 signaling and NOX activity are associated with various aspects of tumor progression, including angiogenesis, invasion, and metastasis. aacrjournals.orgmdpi.comnih.gov Targeting Rac1-mediated ROS production has been investigated as a therapeutic strategy in cancer. mdpi.com While this compound might not have sufficient efficacy for direct clinical use in cancer, it provides a proof of principle for targeting this pathway, and optimized derivatives could hold therapeutic potential, possibly in specific cancer types or in combination therapies. nih.gov

Other potential disease indications could include inflammatory disorders, kidney diseases, and neurodegenerative disorders, where Rac1 signaling and NOX-derived ROS play contributing roles. tandfonline.com Future research should involve preclinical studies in relevant disease models to evaluate the efficacy of this compound analogs in these diverse conditions.

Investigation into Potential Combination Therapies for Enhanced Efficacy in Complex Pathologies

Many complex pathologies involve multiple intertwined signaling pathways. Investigating the potential of this compound and its derivatives in combination therapies is a crucial future direction to enhance therapeutic efficacy and potentially overcome resistance mechanisms. Combining a NOX inhibitor like this compound with agents that target other pathways involved in disease progression could lead to synergistic effects.

For instance, in cancer, combining Rac1 inhibitors or NOX inhibitors with therapies targeting angiogenesis or other oncogenic pathways might improve outcomes. mdpi.com The concept of combining therapies that modulate Rac1 signaling with other agents is already being explored. tandfonline.com

Future research should focus on identifying rational drug combinations based on a deeper understanding of the disease mechanisms and the specific role of NOX-derived ROS. Preclinical studies evaluating the efficacy of this compound analogs in combination with existing or emerging therapeutic agents in relevant in vitro and in vivo models are warranted. This could pave the way for more effective treatment strategies for complex diseases.

Development and Utilization of Advanced In Vivo Models for Preclinical Evaluation of this compound and its Derivatives

The development and utilization of advanced in vivo models are essential for the preclinical evaluation of this compound and its optimized derivatives. While in vitro studies provide valuable insights into the mechanism of action and potency, in vivo models are necessary to assess the pharmacokinetics, pharmacodynamics, efficacy, and potential toxicity in a complex biological system. oup.commlm-labs.cominnoserlaboratories.com

Future research should utilize a range of relevant animal models that recapitulate the key features of the target diseases, such as models of cardiovascular disease, cancer xenografts or genetically engineered mouse models, and models of inflammatory or neurodegenerative disorders. tandfonline.comoup.comdntb.gov.uaresearchgate.netd-nb.info These models will allow researchers to evaluate the ability of this compound analogs to reach the target tissues, inhibit NOX activity in vivo, and exert therapeutic effects.

Advanced in vivo techniques, such as imaging modalities to monitor ROS production or disease progression in real-time, and the use of patient-derived xenograft (PDX) models in cancer research, can provide more clinically relevant data. d-nb.info Furthermore, studies to assess the impact of this compound derivatives on specific cell types and their interactions within the tissue microenvironment in vivo will be crucial for understanding their full therapeutic potential and identifying potential off-target effects. d-nb.info

Q & A

Q. What is the primary mechanism of action of Phox-I1 in inhibiting NADPH oxidase (NOX2) activity?

this compound specifically targets the p67phox subunit of NOX2, disrupting the Rac-p67phox interaction required for reactive oxygen species (ROS) generation. This mechanism was validated using DCFDA-based FACS analysis and luminol chemiluminescence in murine and human neutrophils. At 20 μM, this compound demonstrated efficacy comparable to diphenylene iodonium (DPI) and NSC23766, with IC50 values of ~3 μM in dHL-60 cells and ~8 μM in human neutrophils .

Q. What experimental methodologies are recommended for validating this compound’s efficacy in vitro?

Key methods include:

- ROS detection assays : Use DCFDA-based FACS for intracellular ROS and luminol chemiluminescence for extracellular ROS.

- Control comparisons : Include inhibitors like DPI (NADPH oxidase inhibitor) and NSC23766 (Rac GTPase inhibitor) to benchmark this compound’s potency.

- Dose-response analysis : Determine IC50 values across cell types (e.g., murine vs. human neutrophils) to assess cell-specific variability .

Q. How does this compound’s inhibitory specificity differ between fMLP- and PMA-induced ROS pathways?

this compound selectively inhibits the fMLP-Rac-p67phox axis without affecting PMA-induced ROS generation, suggesting pathway-specific NOX2 regulation. This specificity was confirmed by testing this compound against exogenous glucose oxidase-generated ROS and PMA-activated pathways in dHL-60 cells .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s IC50 values across murine and human neutrophil models?

Variability in IC50 (e.g., 3 μM in dHL-60 vs. 8 μM in human neutrophils) may arise from:

- Cell-specific Rac-p67phox interaction dynamics : Differences in protein expression or signaling intermediates.

- Assay conditions : Variations in fMLP concentration, incubation time, or detection sensitivity. Mitigate discrepancies by standardizing protocols and validating results across multiple models .

Q. What structural optimization strategies enhance this compound’s inhibitory activity while addressing nitro group limitations?

Structural-activity relationship (SAR) studies on 35 derivatives revealed:

- Nitro group modifications : Replacing or repositioning nitro groups improves solubility and reduces off-target effects.

- Lipophilic functional groups : Enhance membrane permeability and target binding. Phox-I2, a second-generation compound, retained dual nitro groups but showed higher inhibitory activity, highlighting the need for iterative design .

Q. What experimental controls are critical when assessing this compound’s off-target effects in complex biological systems?

Include:

- Negative controls : Untreated cells and vehicle-only groups.

- Pathway-specific inhibitors : DPI (NADPH oxidase) and NSC23766 (Rac) to confirm on-target effects.

- Exogenous ROS generators : Glucose oxidase to rule out non-specific ROS scavenging .

Q. How can researchers design studies to evaluate this compound’s therapeutic potential in inflammatory disease models?

- In vivo models : Use murine inflammation models (e.g., LPS-induced sepsis) with this compound administered intraperitoneally.

- Outcome metrics : Measure ROS levels, cytokine profiles, and tissue damage markers.

- Ethical considerations : Follow institutional guidelines for animal welfare and human neutrophil sourcing .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Non-linear regression : Fit dose-response curves to calculate IC50/EC50 values (e.g., using GraphPad Prism).

- Error analysis : Report SEM/SD and use ANOVA for multi-group comparisons.

- Power analysis : Ensure sample sizes are sufficient to detect biologically relevant effects .

Q. How can researchers address challenges in reproducing this compound’s effects across laboratories?

- Detailed protocols : Document cell culture conditions (e.g., differentiation of dHL-60 cells), reagent sources, and assay timelines.

- Inter-lab collaborations : Share raw data and validate key findings through independent replication .

Q. What ethical frameworks apply when using human-derived neutrophils for this compound testing?

- Informed consent : Required for human blood donors.

- Institutional Review Board (IRB) approval : Mandatory for studies involving human samples.

- Data anonymization : Protect donor identities in published datasets .

Methodological Considerations

- Data Presentation : Use tables to summarize IC50 values, SAR results, and statistical comparisons (e.g., p-values).

- Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental detail, including supplementary materials for extended datasets .

- Research Question Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to optimize study objectives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.